molecular formula C8H7ClN4O2 B13224778 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride CAS No. 1193388-48-5

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Katalognummer: B13224778
CAS-Nummer: 1193388-48-5
Molekulargewicht: 226.62 g/mol
InChI-Schlüssel: MVCZAZISCIKLTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various alkyl or acyl groups onto the triazole or pyridine rings .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid
  • 3,5-bis(1H-1,2,4-triazol-1-yl)pyridine
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid hydrochloride stands out due to its unique combination of a triazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields .

Eigenschaften

CAS-Nummer

1193388-48-5

Molekularformel

C8H7ClN4O2

Molekulargewicht

226.62 g/mol

IUPAC-Name

2-(1,2,4-triazol-1-yl)pyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N4O2.ClH/c13-8(14)6-1-2-10-7(3-6)12-5-9-4-11-12;/h1-5H,(H,13,14);1H

InChI-Schlüssel

MVCZAZISCIKLTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1C(=O)O)N2C=NC=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.